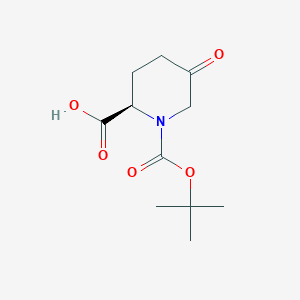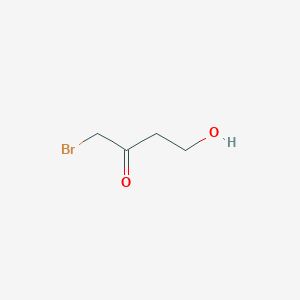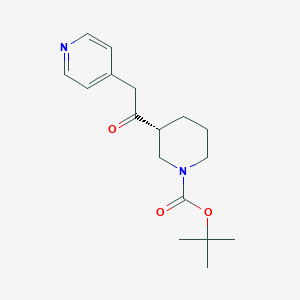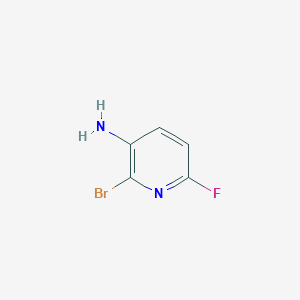![molecular formula C11H12ClN3O2 B1374976 3-Boc-7-氯-3H-咪唑并[4,5-B]吡啶 CAS No. 878011-41-7](/img/structure/B1374976.png)
3-Boc-7-氯-3H-咪唑并[4,5-B]吡啶
描述
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C11H12ClN3O2 . It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridines involves various methods. One method involves the oxidation of a methylene group in a substituent at one of the exocyclic nitrogen atoms, followed by cyclization in the presence of sulfuryl chloride .Molecular Structure Analysis
The molecular structure of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine include a molecular weight of 253.69 . It is a white to yellow solid at room temperature .科学研究应用
合成和化学结构
- 铜和钯催化的反应:3-Boc-7-氯-3H-咪唑并[4,5-B]吡啶是使用钯催化的酰胺化/环化策略合成的。3-氨基-N-Boc-4-氯吡啶的铜催化酰胺化是此过程中的关键步骤。此外,还开发了咪唑并[4,5-c]吡啶的氯化方案,用于在特定位置进行选择性氯化,展示了其在不同化学合成中的潜力 (Wilson 等人,2014 年)。
- 分子结构分析:已使用密度泛函理论 (DFT) 研究了 3H-咪唑并[4,5-b]吡啶衍生物(包括具有甲基取代的衍生物)的分子结构和振动能级。这包括对键长、键角和势能分布的分析,有助于加深对其化学性质的理解 (Lorenc 等人,2008 年)。
在材料科学中的应用
- 缓蚀:咪唑并[4,5-b]吡啶衍生物(包括与 3-Boc-7-氯-3H-咪唑并[4,5-B]吡啶相关的化合物)已显示出作为酸性环境中低碳钢的缓蚀剂的有效性。这对于腐蚀阻力至关重要的工业应用非常重要 (Saady 等人,2021 年)。
生物学应用
- 抗菌和抗癌活性:已合成并评估了与 3-Boc-7-氯-3H-咪唑并[4,5-B]吡啶在化学上相关的新的咪唑并[4,5-b]吡啶-2(3H)-酮衍生物的抗菌和抗癌活性。这表明在治疗研究中具有潜在应用 (Banda 等人,2016 年)。
电子和发光特性
- 发光金属配合物:咪唑并[4,5-b]吡啶骨架已用于合成发光过渡金属配合物。已使用理论方法探索了这些配合物中的电子相互作用,表明在电子和光子器件中具有潜在用途 (Zhang 等人,2018 年)。
作用机制
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to target various kinases, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives interact with their targets, often through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to affect the nf-kappab pathway .
Pharmacokinetics
Some imidazo[4,5-b]pyridine derivatives have been reported to display high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to inhibit certain kinases, leading to the activation of nf-kappab .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular function.
Cellular Effects
The effects of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK can disrupt signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic processes, ultimately affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through binding interactions. For instance, its binding to ALK inhibits the kinase activity of the enzyme, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of normal metabolic processes, and other physiological changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its overall biological effects.
属性
IUPAC Name |
tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOBEZGRPNKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)






